molecular formula C18H21NO5 B1679744 Protokylol CAS No. 136-70-9

Protokylol

Cat. No.: B1679744
CAS No.: 136-70-9
M. Wt: 331.4 g/mol
InChI Key: LUMAEVHDZXIGEP-UHFFFAOYSA-N
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Preparation Methods

Protokylol can be synthesized through a series of chemical reactions involving the formation of its core structure, which includes a methylenedioxyphenyl group and an isoproterenol derivative . The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Protokylol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Protokylol has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of β-adrenergic receptor agonists. Its structure and reactivity provide insights into the design of new bronchodilators.

    Biology: In biological research, this compound is used to study the effects of β-adrenergic receptor activation on cellular processes. It helps in understanding the role of these receptors in various physiological functions.

    Medicine: this compound is used in clinical research to develop new treatments for respiratory diseases. Its efficacy and safety profile make it a valuable compound for drug development.

    Industry: In the pharmaceutical industry, this compound is used in the formulation of bronchodilator medications. .

Properties

IUPAC Name

4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMAEVHDZXIGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136-69-6 (hydrochloride)
Record name Protokylol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20861796
Record name 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-70-9
Record name Protokylol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protokylol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protokylol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-(2-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}-1-hydroxyethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protokylol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROTOKYLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5Y4EEO2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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